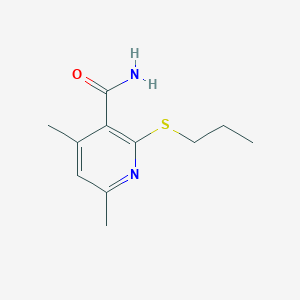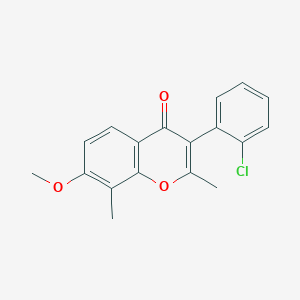![molecular formula C12H9NO7 B3957854 4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid](/img/structure/B3957854.png)
4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid
説明
4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid, commonly known as CFM-4, is a synthetic compound that has been widely used in scientific research for its unique properties. The compound is a derivative of furoic acid and has been synthesized using various methods. CFM-4 has been found to have potential applications in the fields of biochemistry, pharmacology, and neuroscience due to its ability to modulate the activity of certain enzymes and receptors.
作用機序
The exact mechanism of action of CFM-4 is not fully understood, but it has been proposed that it acts as a competitive inhibitor of DPP-IV by binding to the active site of the enzyme. CFM-4 has also been found to modulate the activity of certain ion channels and receptors by interacting with their allosteric sites.
Biochemical and Physiological Effects:
CFM-4 has been found to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting DPP-IV activity. CFM-4 has also been found to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability. Additionally, CFM-4 has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
CFM-4 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on various enzymes and receptors are well-documented. However, CFM-4 also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on some enzymes and receptors are still not fully understood.
将来の方向性
There are several future directions for research on CFM-4. One area of research could focus on its potential as a therapeutic agent for diabetes and other metabolic disorders. Another area of research could focus on its effects on ion channels and receptors and its potential as a modulator of synaptic transmission and neuronal excitability. Additionally, further studies could be conducted to understand the mechanism of action of CFM-4 and its effects on other enzymes and receptors.
科学的研究の応用
CFM-4 has been extensively used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. CFM-4 has also been shown to modulate the activity of certain ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the GABA(A) receptor, which are involved in synaptic transmission and neuronal excitability.
特性
IUPAC Name |
5-[[(4-carboxyfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO7/c14-10(8-4-19-5-9(8)12(17)18)13-2-7-1-6(3-20-7)11(15)16/h1,3-5H,2H2,(H,13,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHGERRWYPADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CNC(=O)C2=COC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(2R*,4R*,6S*)-2-isopropyl-6-[2-(methylamino)pyridin-3-yl]tetrahydro-2H-pyran-4-yl}benzamide](/img/structure/B3957772.png)

![2,6-dimethyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957785.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3957827.png)
![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3957838.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B3957844.png)

![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3957868.png)
